molecular formula C14H11F3S B14298547 Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- CAS No. 123228-00-2

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-

Cat. No.: B14298547
CAS No.: 123228-00-2
M. Wt: 268.30 g/mol
InChI Key: YCHPFOXGVGKIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a phenylethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- typically involves the reaction of benzene derivatives with trifluoromethyl and phenylethylthio groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a popular choice for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.

Scientific Research Applications

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The phenylethylthio group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]- is unique due to the presence of both trifluoromethyl and phenylethylthio groups, which impart distinct chemical and physical properties

Properties

CAS No.

123228-00-2

Molecular Formula

C14H11F3S

Molecular Weight

268.30 g/mol

IUPAC Name

(2,2,2-trifluoro-1-phenylethyl)sulfanylbenzene

InChI

InChI=1S/C14H11F3S/c15-14(16,17)13(11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H

InChI Key

YCHPFOXGVGKIJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.